(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine
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Overview
Description
(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine is a complex organic compound characterized by the presence of bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine typically involves a multi-step process. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromophenyl and dichlorophenyl groups through a series of substitution reactions. The final step involves the formation of the imine bond under specific conditions, such as the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imine group or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways such as oxidative stress response or apoptosis may be involved, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and imine functionalities.
Cetylpyridinium chloride: Structurally different but used in similar applications, such as antimicrobial agents.
Uniqueness
(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine is unique due to its combination of bromophenyl, dichlorophenyl, and benzoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrCl2N2O/c23-15-5-3-14(4-6-15)2-1-11-26-17-8-10-21-20(13-17)27-22(28-21)18-12-16(24)7-9-19(18)25/h1-13H/b2-1+,26-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSCCQXYHDGPM-MOTOTAFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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